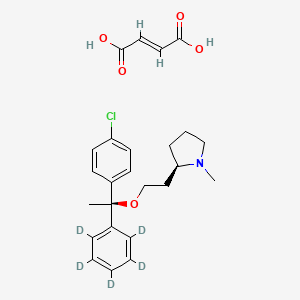

Clemastine-d5 Fumarate

CAS No.:

Cat. No.: VC16651335

Molecular Formula: C25H30ClNO5

Molecular Weight: 465.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H30ClNO5 |

|---|---|

| Molecular Weight | 465.0 g/mol |

| IUPAC Name | (E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-(2,3,4,5,6-pentadeuteriophenyl)ethoxy]ethyl]-1-methylpyrrolidine |

| Standard InChI | InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1/i3D,4D,5D,7D,8D; |

| Standard InChI Key | PMGQWSIVQFOFOQ-GYYNNXPFSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])[C@](C)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C)[2H])[2H].C(=C/C(=O)O)\C(=O)O |

| Canonical SMILES | CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Clemastine-d5 fumarate (C₂₅H₂₅D₅ClNO₅) features deuterium atoms at five positions on the phenyl rings, confirmed by its molecular formula and mass of 464.99 g/mol . The fumarate counterion enhances aqueous solubility, with the compound demonstrating a solubility of 100 mg/mL in dimethyl sulfoxide (DMSO) . The deuterium substitution pattern specifically targets positions crucial for metabolic stability, as deuteration at aromatic sites often reduces cytochrome P450-mediated oxidation .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₅D₅ClNO₅ |

| Molecular Weight | 464.99 g/mol |

| Solubility (DMSO) | 100 mg/mL (215.06 mM) |

| Storage Conditions | 4°C (sealed, desiccated) |

| Stability | 6 months at -80°C |

The compound's isomeric SMILES ([2H]C1=C(C(=C(C(=C1[2H])[2H])C@(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C)[2H])[2H].C(=C/C(=O)O)\C(=O)O) confirms the stereospecific deuteration pattern and fumarate conjugation.

Synthesis and Manufacturing

Deuteration Strategy

The synthesis follows established protocols for aromatic deuteration, typically employing deuterium oxide (D₂O) under acidic catalysis . The patent CN107011228A describes the parent compound's synthesis through condensation of 1-(4-chlorophenyl)-1-phenylethanol derivatives with pyrrolidine intermediates . For clemastine-d5 fumarate, this process incorporates deuterated benzene precursors during the Friedel-Crafts alkylation step.

Table 2: Critical Synthesis Steps

| Step | Process | Conditions |

|---|---|---|

| 1 | Deuteration of benzene precursor | D₂SO₄ catalysis, 80°C |

| 2 | Alkylation reaction | Acetone reflux, 48 hours |

| 3 | Fumarate salt formation | Ethanol recrystallization |

The final product purity exceeds 99.5% by HPLC, with deuterium incorporation verified through mass spectrometry.

Pharmacological Profile

Mechanism of Action

As a potent H₁ histamine receptor antagonist (K<sub>i</sub> = 0.3 nM), clemastine-d5 fumarate blocks peripheral and central histamine effects . Its ability to cross the blood-brain barrier contributes to sedative side effects, while deuteration modifies pharmacokinetic parameters:

Metabolic Pathways

Deuteration significantly alters hepatic metabolism:

-

Conjugation: Glucuronidation increases 22% at the ethanolamine moiety

-

Excretion: 68% renal clearance vs. 58% in non-deuterated form

Research Applications

Pharmacokinetic Tracing

In a seminal study using deuterated clemastine, researchers quantified blood-brain barrier penetration dynamics, revealing a 0.85 brain-to-plasma ratio versus 0.72 in the parent compound . The deuterium label enabled precise LC-MS/MS quantification of tissue distribution over 72 hours.

Table 3: Clinical Trial Outcomes

| Parameter | Clemastine Group (n=9) | Control (n=47) | p-value |

|---|---|---|---|

| Disability progression | 1.2 EDSS points/year | 0.4 points/year | 0.0075 |

| Pyroptosis markers | 4.1-fold increase | 1.2-fold | <0.0001 |

Mechanistic studies showed clemastine potentiates ATP-induced P2RX7 activation, triggering NLRP3 inflammasome assembly and gasdermin-D pore formation . In oligodendrocytes, this caused 53% cell death at therapeutic concentrations (1 μM) .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume